2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride

Catalog No.
S14126402
CAS No.
M.F
C11H15Cl2F3N2
M. Wt
303.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dih...

Product Name

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride

IUPAC Name

2-piperidin-4-yl-5-(trifluoromethyl)pyridine;dihydrochloride

Molecular Formula

C11H15Cl2F3N2

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-2-10(16-7-9)8-3-5-15-6-4-8;;/h1-2,7-8,15H,3-6H2;2*1H

InChI Key

SDAKRCANTVSKIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring and a trifluoromethyl group attached to a pyridine nucleus. The compound has the CAS Number 2169998-41-6 and is recognized for its potential applications in medicinal chemistry and material science. Its molecular formula is C11H13F3N22HClC_{11}H_{13}F_3N_2\cdot 2HCl, indicating the presence of two hydrochloride ions in its salt form .

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological activities. The presence of the piperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system .

, notably including:

  • Ring Cleavage Methodology: This method allows for the synthesis of substituted pyridines through the remodeling of 3-formyl (aza)indoles or benzofurans. The process can yield various functionalized derivatives, making it versatile for creating compounds with specific biological properties.
  • Oxidation Reactions: The compound can undergo oxidation, which may modify its functional groups and alter its biological activity.

These reactions highlight the compound's synthetic flexibility and potential for further functionalization.

The biological activity of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride has been explored in various studies. Its heterocyclic structure suggests it may exhibit central nervous system activity, potentially acting as an antidepressant or anxiolytic agent due to the presence of nitrogen in its structure . Additionally, compounds with similar structures have shown efficacy in modulating G-protein coupled receptors, indicating potential therapeutic applications in metabolic disorders such as type 2 diabetes .

The synthesis methods for this compound primarily involve:

  • Ring Cleavage Methodology: This approach utilizes precursors such as 3-formyl (aza)indoles or benzofurans, allowing for the introduction of electron-withdrawing groups like trifluoromethyl.
  • Functional Group Modifications: Following initial synthesis, further reactions can be performed to introduce additional functional groups or modify existing ones to enhance biological activity or optimize pharmacokinetic properties.

These methods underline the compound's synthetic versatility and potential for development into pharmaceutical agents.

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride has several notable applications:

  • Pharmaceutical Development: Its potential as a central nervous system agent positions it as a candidate for drug development targeting mood disorders and anxiety.
  • Material Science: Similar compounds have been explored as corrosion inhibitors due to their ability to form stable complexes with metallic surfaces, suggesting that this compound could also possess similar properties .
  • Agrochemicals: The trifluoromethyl group is often associated with increased bioactivity in agrochemical applications, making this compound potentially useful in agricultural formulations .

Interaction studies involving 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride are essential for understanding its pharmacodynamics. Research indicates that derivatives with piperidine structures can interact with various receptors in the central nervous system, influencing neurotransmitter systems such as serotonin and dopamine pathways. These interactions could lead to therapeutic effects in mood regulation and anxiety management .

Several compounds share structural similarities with 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridineSimilar trifluoromethyl substitutionDifferent piperidine position may affect activity
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineContains a pyrimidine ringPotential GPR119 agonist for diabetes treatment
3-(Piperidin-4-yl)-5-(trifluoromethyl)pyrazolePyrazole instead of pyridineDifferent heterocyclic framework influences activity
2-Piperidinylmethyl-5-trifluoromethylpyridineVariation in piperidine connectivityMay exhibit different pharmacological profiles

These compounds highlight the diversity within this chemical class while emphasizing the unique structural characteristics of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride that may contribute to its distinct biological activities and applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

302.0564384 g/mol

Monoisotopic Mass

302.0564384 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types